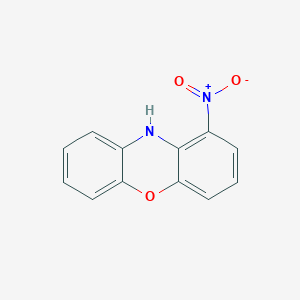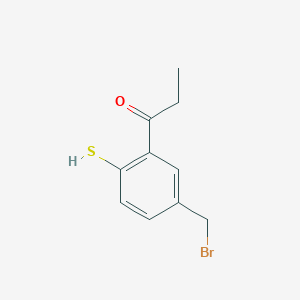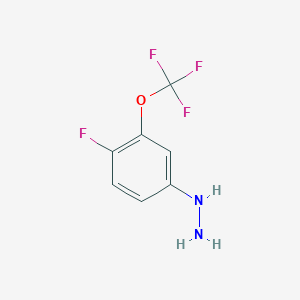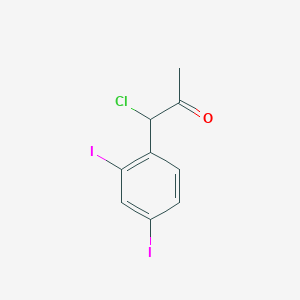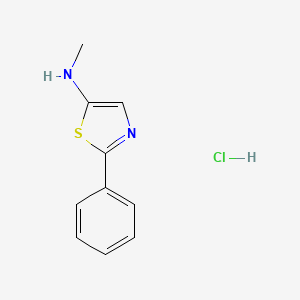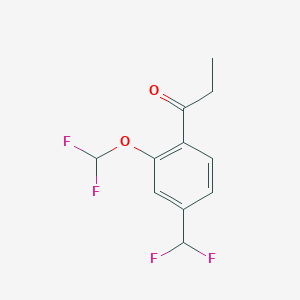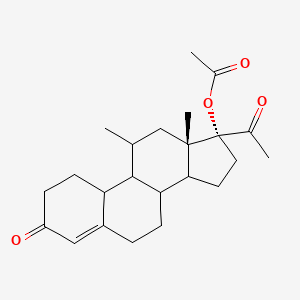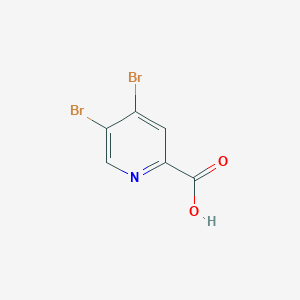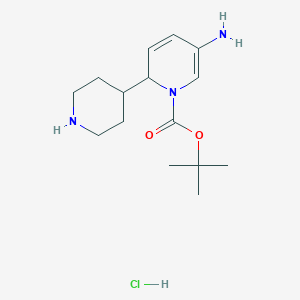
C15H26ClN3O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C15H26ClN3O2 is known as Metolachlor. It is an organic compound widely used as an herbicide. Metolachlor is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. It is highly effective against grasses and is commonly used in agricultural settings to control weeds in crops such as corn, soybeans, peanuts, sorghum, and cotton .
準備方法
Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxyacetone to form an imine, which is then hydrogenated to yield primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using solvent-free or catalytic processes to enhance efficiency .
化学反応の分析
Metolachlor undergoes various chemical reactions, including:
Oxidation: Metolachlor can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Metolachlor into different amine derivatives.
Substitution: Metolachlor can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Metolachlor has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Research on Metolachlor’s effects on plant physiology and its role in inhibiting specific enzymes involved in plant growth.
Medicine: Investigations into potential therapeutic uses and toxicological studies to understand its impact on human health.
作用機序
Metolachlor exerts its herbicidal effects by inhibiting elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway. This inhibition disrupts cell division and elongation in target plants, leading to their death . The molecular targets include specific enzymes involved in the biosynthesis of essential plant hormones.
類似化合物との比較
Metolachlor is compared with other chloroacetanilide herbicides such as acetochlor and alachlor. While all these compounds share a similar mode of action, Metolachlor is unique due to its higher efficacy and lower application rates. Similar compounds include:
Acetochlor: Another chloroacetanilide herbicide with similar uses but different environmental persistence.
Alachlor: Known for its broader spectrum of activity but higher toxicity compared to Metolachlor.
Metolachlor’s unique stereoisomeric composition and optimized production methods make it a preferred choice in many agricultural applications.
特性
分子式 |
C15H26ClN3O2 |
|---|---|
分子量 |
315.84 g/mol |
IUPAC名 |
tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H25N3O2.ClH/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;/h4-5,10-11,13,17H,6-9,16H2,1-3H3;1H |
InChIキー |
QNEZNCODIXZQIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


